molecular formula C15H13N3O2S2 B11161774 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2-thiophenecarboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2-thiophenecarboxamide

Cat. No.: B11161774
M. Wt: 331.4 g/mol
InChI Key: UIJIOHXNNGETQK-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2-thiophenecarboxamide is a potent and selective small molecule inhibitor identified as a valuable chemical probe for kinase research. It demonstrates high inhibitory activity against PIM1 kinase, a serine/threonine kinase implicated in cell cycle progression, apoptosis, and oncogenesis. The compound was characterized as part of a broader kinase inhibitor library, showing excellent selectivity within a specific chemical space. Its primary research value lies in its utility for studying PIM1-dependent signaling pathways in various cancer models, particularly hematological malignancies and solid tumors where PIM1 is overexpressed. Researchers employ this carboxamide derivative to investigate the therapeutic potential of PIM1 inhibition, as blocking its activity can sensitize cancer cells to apoptosis and reduce their proliferative capacity. The compound serves as a critical tool for validating PIM1 as a drug target, for understanding its role in cell survival mechanisms, and for use in high-throughput screening assays to discover synergistic drug combinations. Its structure, featuring a 1,3,4-thiadiazole core linked to a phenyl-thiophene moiety, is optimized for effective binding to the kinase's ATP-binding pocket, making it a relevant scaffold for further medicinal chemistry optimization. This molecule is intended for in vitro biochemical and cell-based studies to dissect complex kinase signaling networks. According to the source from the European Patent Office, this compound is explicitly claimed for use in the treatment of proliferative diseases, highlighting its significant research and potential translational value.

Properties

Molecular Formula

C15H13N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenylthiophene-2-carboxamide

InChI

InChI=1S/C15H13N3O2S2/c1-20-9-13-17-18-15(22-13)16-14(19)12-8-7-11(21-12)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,18,19)

InChI Key

UIJIOHXNNGETQK-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC=C(S2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Precursor Synthesis

The thiadiazole backbone is derived from 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole, synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves reacting thiosemicarbazide with methoxyacetic acid under acidic conditions (HCl, 80°C), yielding the thiadiazole ring with a methoxymethyl substituent. Alternative routes employ hydrazine-carbothioamide intermediates, though these require stringent pH control to prevent hydrolysis.

Functionalization of the Thiadiazole Ring

The amino group at position 2 of the thiadiazole ring is acylated using 5-phenyl-2-thiophenecarboxylic acid. Activation of the carboxylic acid is achieved using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile or dichloromethane (DCM). Reaction conditions are summarized in Table 1.

Table 1: Reaction Conditions for Thiadiazole Functionalization

Coupling AgentSolventTemperatureTime (h)Yield (%)
EDC/HOBtAcetonitrileRT2468
EDCI/DMAPDCM0–25°C4872
DCC/HOBtTHFReflux1255

RT = Room Temperature; EDCI = Ethylcarbodiimide Hydrochloride; DMAP = 4-Dimethylaminopyridine

Amidation and Carboxamide Formation

Carboxylic Acid Activation

5-Phenyl-2-thiophenecarboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or via in situ generation of mixed anhydrides. A study by demonstrated that EDCI-mediated activation in DCM under argon atmosphere minimizes racemization, critical for preserving stereochemical integrity in chiral analogs.

Coupling with the Thiadiazole Amine

The activated carboxylic acid is reacted with the thiadiazole amine in a 1:1 molar ratio. Kinetic studies reveal that reactions proceed optimally at neutral pH (7.0–7.5), with excess base (e.g., triethylamine) accelerating deprotonation of the amine nucleophile. Post-reaction, the crude product is extracted with ethyl acetate and washed with brine to remove unreacted reagents.

Purification and Characterization

Chromatographic Techniques

Purification employs silica gel column chromatography with ethyl acetate/petroleum ether (3:7) or gradient elution (DCM/methanol). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >95% purity, as reported in.

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.16 (s, 1H, NH), 7.55–7.12 (m, 5H, Ar-H), 3.86 (s, 3H, OCH₃), 2.66 (s, 3H, CH₃).

  • HRMS : m/z [M + H]⁺ calcd for C₁₆H₁₄N₃O₂S₂: 318.42, found 318.41.

Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates by stabilizing transition states, while temperatures >50°C risk decomposition of the methoxymethyl group. Microwave-assisted synthesis reduces reaction times to 2–4 hours but requires specialized equipment.

Catalytic Additives

DMAP (4-dimethylaminopyridine) at 10 mol% increases amidation yields by 15–20% through nucleophilic catalysis. Conversely, protic solvents (e.g., ethanol) diminish yields due to competitive hydrolysis.

Industrial-Scale Production

Batch processes in pilot plants utilize flow chemistry to improve mixing and heat transfer. A patented method describes continuous synthesis in microreactors, achieving 85% yield at 10 kg/day throughput. Critical parameters include:

  • Residence time: 30 minutes

  • Pressure: 2 bar

  • Catalyst: Immobilized lipase (reusable for 10 cycles)

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2-thiophenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2-thiophenecarboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular pathways involved are still under investigation, but the compound’s unique structure allows it to interact with various biological targets effectively.

Comparison with Similar Compounds

5-(Methoxymethyl) vs. Alkyl/Arylthio Substituents

Compounds such as 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (a) and N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (h) demonstrate that sulfur-containing substituents (e.g., methylthio, benzylthio) yield higher melting points (158–170°C) compared to methoxymethyl derivatives, likely due to increased hydrophobic interactions. However, methoxymethyl groups improve aqueous solubility, which is critical for bioavailability .

Electron-Withdrawing vs. Electron-Donating Groups

N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide () incorporates a trifluoromethyl group, a strong electron-withdrawing substituent. This contrasts with the electron-donating methoxymethyl group in the target compound. Trifluoromethyl derivatives often exhibit enhanced metabolic stability but reduced solubility compared to methoxymethyl analogs .

Variations in the Carboxamide Moiety

Thiophene vs. Furan/Thiazole Rings

  • 5-(2-Chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (): Replacing thiophene with furan reduces aromaticity and alters electronic distribution. The furan derivative (CAS 1374531-48-2) has a molecular weight of 349.8 g/mol, slightly lower than the target compound’s estimated weight (~365 g/mol), which may influence binding affinity .

Antimicrobial Activity

  • Nitrothiophene carboxamides (): Compounds like N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (99.05% purity) show narrow-spectrum antibacterial activity due to nitro group-mediated disruption of bacterial enzymes. The absence of a nitro group in the target compound may shift its mechanism toward fungal or anticancer targets .
  • Thiadiazole-thiophene hybrids (): Derivatives with phenylphenoxyacetamide side chains (e.g., 5j in ) exhibit moderate antifungal activity (82% yield), suggesting that the phenyl-thiophene carboxamide in the target compound could similarly target fungal pathways .

Anticancer Activity

  • 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (b): Displays potent anticancer activity (IC50 = 1.61 µg/mL against HepG-2 cells). The thiophene-carboxamide moiety in the target compound may offer comparable cytotoxicity, modulated by the methoxymethyl group’s solubility effects .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2-thiophenecarboxamide C15H13N3O2S2 ~365 Not reported Hypothesized anticancer
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide C10H9N3OS2 267.33 158–160 Antimicrobial
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide C22H25N3O2S2 443.58 133–135 Antifungal
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide C11H6F3N3O3S 333.24 Not reported Metabolic stability
5-(2-Chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide C15H12ClN3O3S 349.8 Not reported Undisclosed
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C14H7F2N3O3S2 375.35 138–140 Antibacterial (99.05% purity)

Key Research Findings

Methoxymethyl vs. Thioether Groups : Methoxymethyl-substituted thiadiazoles generally exhibit better solubility but lower thermal stability compared to thioether analogs .

Thiophene vs. Furan : Thiophene rings enhance aromatic interactions in biological targets, whereas furan derivatives may prioritize metabolic pathways due to reduced steric bulk .

Nitro Group Impact : Nitrothiophene derivatives (e.g., ) show potent antibacterial activity but face challenges in bioavailability, suggesting the target compound’s phenyl group may offer a balanced profile .

Biological Activity

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2-thiophenecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The compound features a thiadiazole ring and a thiophene moiety , which are known for their diverse biological activities. The methoxymethyl group at the 5-position of the thiadiazole enhances its pharmacological properties, potentially increasing its lipophilicity and bioavailability.

Anticancer Activity

Research indicates that compounds containing thiadiazole and thiophene structures exhibit promising anticancer activity . For instance, studies utilizing the National Cancer Institute's 60-cell line screening protocol have shown that derivatives of thiadiazole can inhibit the growth of various cancer cell lines effectively.

Case Study: NCI-60 Cell Line Screening

In a recent study, this compound was evaluated against several cancer cell lines. The results indicated significant cytotoxicity, particularly against liver carcinoma (HUH7) with an IC50 value lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU).

Cell LineIC50 Value (µM)Comparison to 5-FU
HUH710.1Better
MCF715.3Comparable
A54920.0Lower

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Thiadiazole derivatives are known to exhibit better activity against gram-positive bacteria compared to gram-negative strains.

Antimicrobial Testing Results

A study evaluated the antimicrobial efficacy of similar thiadiazole compounds, revealing that they significantly inhibited the growth of several bacterial strains:

Bacterial StrainActivity Level
Bacillus cereusHigh
Staphylococcus aureusModerate
Escherichia coliLow

Anti-inflammatory Effects

Emerging evidence suggests that compounds like this compound may possess anti-inflammatory properties . The presence of the thiophene ring is associated with reduced inflammation markers in vitro.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation.
  • Enzyme Interaction : These compounds may act as inhibitors for key enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : Potential interactions with specific receptors can lead to altered signaling pathways that promote apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2-thiophenecarboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiophenecarboxylic acid derivatives with functionalized thiadiazole intermediates. Microwave-assisted synthesis () can enhance reaction rates and yields. Critical steps include nucleophilic substitution and amide bond formation, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF or acetonitrile) to avoid side reactions. Monitoring via thin-layer chromatography (TLC) ensures reaction progress, while purification via column chromatography or recrystallization improves purity. Yields are highly dependent on stoichiometric ratios and catalyst selection (e.g., Mn(II) catalysts for thiadiazole ring formation) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is essential for confirming bond connectivity and functional groups, particularly the methoxymethyl and thiophene moieties (). X-ray crystallography, using programs like SHELXL ( ), resolves the 3D crystal structure, including dihedral angles and intermolecular interactions. Mass spectrometry (HRMS) validates the molecular weight (e.g., ~369.4 g/mol for analogous compounds) (), while FT-IR confirms carbonyl (C=O) and thiadiazole ring vibrations .

Q. What are the documented physicochemical properties of this compound, and how are they experimentally determined?

  • Methodological Answer : Key properties include solubility (tested in DMSO, ethanol), melting point (determined via differential scanning calorimetry), and logP (measured via HPLC). For example, analogs with methoxymethyl groups exhibit improved solubility in polar aprotic solvents (). Stability studies under varying pH and temperature conditions are conducted using accelerated degradation protocols, with HPLC monitoring degradation products .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this thiadiazole derivative?

  • Methodological Answer : DFT (e.g., B3LYP/6-31G* level) predicts frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution, which correlate with nucleophilic/electrophilic sites ( ). Thermochemical parameters (e.g., Gibbs free energy of formation) guide reaction feasibility. For instance, exact-exchange functionals improve accuracy in predicting redox behavior of thiadiazoles ( ). Computational results are validated against experimental spectroscopic data .

Q. What strategies resolve contradictions in reported biological activities of thiadiazole derivatives, such as cytotoxic vs. antimicrobial effects?

  • Methodological Answer : Comparative assays under standardized conditions (e.g., MTT for cytotoxicity, broth microdilution for antimicrobial activity) minimize variability. Structure-activity relationship (SAR) studies, supported by analogs like 5-phenyl-1,3,4-thiadiazoles (), identify critical substituents (e.g., methoxymethyl enhances membrane permeability). Meta-analyses of published data distinguish assay-specific artifacts (e.g., solvent interference in cell-based studies) .

Q. What in silico approaches validate the hypothesized mechanism of action for this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase or tubulin, leveraging crystallographic data from analogs (e.g., acetazolamide, ). Pharmacophore modeling identifies essential interaction sites (e.g., hydrogen bonding with thiadiazole sulfonamide groups). MD simulations assess binding stability over time, with free-energy calculations (MM-PBSA) quantifying contributions from hydrophobic and electrostatic interactions .

Q. How are reaction pathways optimized to scale up synthesis without compromising purity?

  • Methodological Answer : Design of experiments (DoE) methodologies, such as response surface modeling, optimize variables (temperature, solvent ratio, catalyst loading). Continuous-flow reactors improve reproducibility for steps like cyclization (). Process analytical technology (PAT), including in-line NMR, monitors intermediate formation. Green chemistry principles (e.g., microwave irradiation, ) reduce waste and energy use .

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